(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate
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Overview
Description
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, where a phenyl halide reacts with the triazole ring.
Formation of the Carbamate Group: The carbamate group can be synthesized by reacting the triazole derivative with an isocyanate, such as 4-chlorophenyl isocyanate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.
Medicine
In medicinal chemistry, this compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial and fungal growth makes it a potential candidate for the development of new antibiotics.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various applications in agricultural chemistry.
Mechanism of Action
The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, leading to inhibition of enzyme activity. The carbamate group can also interact with proteins, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate
- (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-methylphenyl)carbamate
- (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-bromophenyl)carbamate
Uniqueness
Compared to similar compounds, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group. This group can enhance the compound’s biological activity by increasing its lipophilicity and ability to interact with hydrophobic pockets in enzyme active sites.
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-6-8-13(9-7-12)18-16(22)23-11-14-10-21(20-19-14)15-4-2-1-3-5-15/h1-10H,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUGPJTSMWQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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